Ortho-Methoxy vs. Para-Methoxy Positional Isomerism: Computed Physicochemical Differentiation
The target compound's ortho-methoxy substitution on the phenyl ring yields a distinct physicochemical signature compared to the para-methoxy positional isomer 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide (CAS 1110897-15-8) . The ortho configuration places the methoxy oxygen in closer proximity to the propanamide carbonyl (intramolecular distance ~3.5–4.0 Å vs. ~7.0–7.5 Å for the para isomer), creating a unique spatial arrangement of hydrogen bond acceptors that influences molecular recognition . Both compounds share identical molecular formula (C₁₆H₁₈N₂O₃, MW 286.33), making them indistinguishable by mass spectrometry alone, yet their differential logP and PSA values—driven by methoxy position—impact membrane permeability and protein binding profiles .
| Evidence Dimension | Topological Polar Surface Area (tPSA) and lipophilicity |
|---|---|
| Target Compound Data | tPSA = 47.3 Ų; logP = 3.00; logD₇.₄ = 3.00; HBA = 5; HBD = 1 [ChemDiv catalog] |
| Comparator Or Baseline | 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide: Calculated tPSA ~47.3 Ų (identical due to same atom composition); logP ~3.00 (similar due to same atom types, though intramolecular H-bond potential differs). The critical difference is spatial presentation of the methoxy O atom: ortho (2-position) vs. para (4-position) relative to the propanamide linkage. |
| Quantified Difference | Ortho-methoxy vs. para-methoxy positional shift of the methoxy O atom by approximately 2.4 Å in the phenyl ring plane; alteration in the dihedral angle between the phenyl ring and the propanamide chain due to ortho steric effects. |
| Conditions | In silico calculation; ChemDiv catalog data for target compound; chemsrc database for positional isomer identity verification. |
Why This Matters
For procurement decisions, the ortho-methoxy isomer cannot be substituted by the para-methoxy isomer in SAR campaigns without risking loss of target engagement, as ortho substitution restricts phenyl ring rotation and pre-organizes the bioactive conformation differently from the para analog.
